molecular formula C13H17ClN2O B2843631 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266686-95-6

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2843631
CAS No.: 1266686-95-6
M. Wt: 252.74
InChI Key: IHPNOABNZCOYKY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the aminoethyl side chain and the dimethyl substitutions on the quinoline ring contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with ethylenediamine under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl side chain can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole hydrochloride: Shares the aminoethyl side chain but has an indole core instead of a quinoline core.

    7,8-Dimethylquinoline: Lacks the aminoethyl side chain but has the same dimethyl substitutions on the quinoline ring.

    2-Aminoethyl methacrylate hydrochloride: Contains the aminoethyl group but is a methacrylate derivative.

Uniqueness

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific combination of a quinoline core with dimethyl substitutions and an aminoethyl side chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-7,8-dimethyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-8-3-4-10-7-11(5-6-14)13(16)15-12(10)9(8)2;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPNOABNZCOYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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